Cas no 438215-91-9 (4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine)

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a substituted thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1,3-thiazole core functionalized with a 3,4-dimethylphenyl group at the 4-position and a methyl group at the 5-position, enhancing its stability and reactivity. The amine group at the 2-position offers versatility for further chemical modifications, making it a valuable intermediate in synthetic chemistry. This compound exhibits favorable physicochemical properties, including moderate solubility and thermal stability, suitable for diverse experimental conditions. Its well-defined molecular architecture makes it useful for studying structure-activity relationships in drug discovery and material science applications.
4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine structure
438215-91-9 structure
Product Name:4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
CAS No:438215-91-9
MF:C12H14N2S
MW:218.317961215973
MDL:MFCD03074057
CID:879962
PubChem ID:842636
Update Time:2026-04-29

4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3,4-Dimethylphenyl)-5-methylthiazol-2-amine
    • 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
    • 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazole-2-ylamine
    • 4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-ylamine
    • AC1LHRA2
    • AC1Q2FM6
    • AK-968
    • CTK4I7765
    • Oprea1_135867
    • 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
    • MDL: MFCD03074057
    • Inchi: InChI=1S/C12H14N2S/c1-7-4-5-10(6-8(7)2)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
    • InChI Key: TYFLPTHRTUYMKD-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1C)C2=C(C)SC(=N)N2

Computed Properties

  • Exact Mass: 218.08800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 67.15000
  • LogP: 3.89870

4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:438215-91-9)4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Order Number:A1160290
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:59
Price ($):172.0
Email:sales@amadischem.com

Additional information on 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Chemical Profile of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438215-91-9)

4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 438215-91-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazole class, a structural motif known for its broad biological activity and utility in drug design. The presence of aromatic rings and functional groups such as amines and methyl substituents contributes to its complex chemical behavior and potential pharmacological properties.

The molecular structure of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine features a central thiazole ring, which is flanked by a 3,4-dimethylphenyl group at the 4-position and a methyl group at the 5-position. The 2-amino substituent on the thiazole ring further enhances its reactivity and interaction with biological targets. This specific arrangement of functional groups makes it an intriguing candidate for further investigation in drug discovery pipelines.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy across various therapeutic areas. Studies have highlighted the potential of thiazole-based compounds in modulating enzyme activity, inhibiting inflammatory pathways, and interacting with DNA or RNA structures. The 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine structure, with its optimized substitution pattern, may exhibit unique interactions with biological systems that warrant further exploration.

One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutics. The aromatic 3,4-dimethylphenyl moiety can serve as a key pharmacophore for binding to specific proteins or enzymes involved in disease pathways. Additionally, the methyl groups at the 5-position and the amino group at the 2-position provide opportunities for further chemical modifications to enhance potency or selectivity. These features make it an attractive starting point for medicinal chemists aiming to design next-generation drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine with unprecedented accuracy. These tools allow scientists to virtually screen large libraries of compounds and identify promising candidates before conducting costly wet-lab experiments. By leveraging these computational methods, researchers can accelerate the drug discovery process and prioritize compounds based on their predicted biological activity.

The synthesis of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine presents both challenges and opportunities for synthetic chemists. The construction of the thiazole ring requires careful consideration of reaction conditions and reagents to ensure high yield and purity. Additionally, introducing the appropriate substituents at specific positions demands precise control over reaction pathways. However, recent innovations in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently than ever before.

In conclusion,4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438215-91-9) represents a promising lead compound for further pharmacological investigation. Its unique structural features and potential biological activity make it an attractive candidate for drug development efforts aimed at addressing unmet medical needs. As research in this area continues to evolve,this compound may play a significant role in shaping future therapeutic strategies across multiple disease indications.

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Amadis Chemical Company Limited
(CAS:438215-91-9)4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
A1160290
Purity:99%
Quantity:1g
Price ($):172.0
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